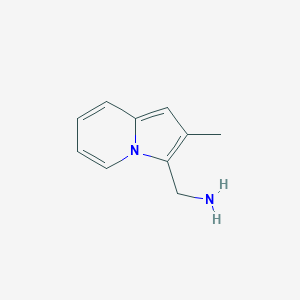

(2-Methylindolizin-3-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

(2-methylindolizin-3-yl)methanamine |

InChI |

InChI=1S/C10H12N2/c1-8-6-9-4-2-3-5-12(9)10(8)7-11/h2-6H,7,11H2,1H3 |

InChI Key |

GWVLCKBWARLAQL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)CN |

Origin of Product |

United States |

Synthetic Methodologies for Indolizine Scaffolds and Derivatives

Classical and Established Synthetic Routes

The construction of the indolizine (B1195054) framework has been a subject of extensive research, leading to the development of several classical and reliable synthetic methodologies. These routes often involve the formation of the five-membered ring onto a pre-existing pyridine (B92270) ring.

Tschitschibabin Reaction and Related Condensation Approaches

The Tschitschibabin (or Chichibabin) indolizine synthesis is a cornerstone method for preparing indolizine derivatives. beilstein-journals.orgnih.gov This reaction typically involves the base-mediated cyclization of a 1-(2-oxoalkyl)-2-alkylpyridinium salt. acs.org The presence of a methylene (B1212753) group adjacent to the pyridinium (B92312) nitrogen is a key requirement for this transformation. scite.ai

The general mechanism initiates with the deprotonation of the pyridinium salt by a base, forming a pyridinium ylide as a reactive intermediate. This ylide then undergoes an intramolecular aldol-type condensation, where the carbanion attacks the carbonyl group, followed by dehydration to yield the aromatic indolizine ring system. acs.org

A variety of indolizines can be synthesized using this method. For instance, the reaction of a picoline derivative with bromoacetone, followed by treatment with a base, produces 2-substituted indolizines. acs.org The scope of the Tschitschibabin reaction has been expanded to include 1-(alkoxycarbonyl)methyl-2-methylpyridinium systems, which lead to the formation of 2,3-dihydro-2-indolizinones. acs.org

Recent advancements have demonstrated the utility of the Tschitschibabin reaction in more complex syntheses. For example, a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been developed for the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org This sequential approach utilizes in situ generated 2-alkylpyridinium ylides for asymmetric alkylation prior to the cyclization step, achieving high yields and enantiomeric excess. organic-chemistry.org

| Reactants | Reaction Type | Key Features | Product Type |

|---|---|---|---|

| 1-(2-oxoalkyl)-2-alkylpyridinium salt | Intramolecular aldol (B89426) condensation | Base-mediated, formation of pyridinium ylide intermediate | Substituted Indolizines |

| Picoline derivative and bromoacetone | Tschitschibabin Reaction | Sequential reaction with base treatment | 2-Substituted Indolizines |

| 2-alkylpyridinium salts and allylic carbonates | Sequential Rh-catalyzed asymmetric allylation and Tschitschibabin reaction | High regio- and enantioselectivity | 3-Allylindolizines |

1,3-Dipolar Cycloaddition Reactions of Pyridinium Ylides

The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles stands as one of the most versatile and widely employed methods for constructing the indolizine skeleton. researchgate.netchim.it This approach offers a high degree of flexibility in introducing a wide range of substituents onto the indolizine ring. researchgate.netnih.gov

Pyridinium ylides are typically generated in situ from the corresponding pyridinium salts. researchgate.netresearchgate.net The most common method involves the deprotonation of an N-alkylpyridinium salt at the α-carbon of the N-substituent using a base. researchgate.net The stability and reactivity of the resulting ylide are significantly influenced by the nature of the substituents on both the pyridine ring and the N-alkyl group. nih.govresearchgate.net Electron-withdrawing groups on the N-alkyl moiety, such as acyl or ester groups, stabilize the ylide and facilitate its formation. researchgate.net

The choice of base and solvent can also play a crucial role in the generation and subsequent reactivity of the pyridinium ylide. nih.gov For instance, the use of epoxides has been reported as a method to generate pyridinium N-ylides from N-heteroaromatic salts. beilstein-journals.orgnih.gov

Once generated, pyridinium ylides readily react as 1,3-dipoles with electron-deficient dipolarophiles, including alkynes, alkenes, and allenes, to form the indolizine ring system. researchgate.netchim.it The reaction with alkynes is particularly common and leads directly to the aromatic indolizine. researchgate.netnih.gov The cycloaddition with alkenes initially forms a tetrahydroindolizine derivative, which can then be oxidized to the corresponding indolizine. researchgate.net

The efficiency of the cycloaddition is enhanced when electron-withdrawing groups are present on both the pyridinium ylide and the dipolarophile. nih.gov This is exemplified by the successful reaction of stabilized pyridinium ylides with electron-deficient ynamides, providing an efficient route to substituted 2-aminoindolizines. acs.org The reaction can be performed under mild conditions, including at room temperature in aqueous buffers, particularly when the pyridinium salts have lower pKa values, allowing for ylide formation at neutral pH. nih.gov

| Pyridinium Ylide Precursor | Dipolarophile | Reaction Conditions | Product |

|---|---|---|---|

| N-Alkylpyridinium salt | Electron-deficient alkyne | Base (e.g., K2CO3), various solvents (e.g., MeOH, DMF) | Substituted Indolizine |

| Pyridinium salt with electron-withdrawing group | Electron-deficient ynamide | Mild conditions | 2-Aminoindolizine |

| 4-Cyanopyridinium salt | Propiolic ester | pH 7.5 buffer, 25 °C | Substituted Indolizine |

Intramolecular Cyclization and Cycloisomerization Transformations

Intramolecular cyclization and cycloisomerization reactions represent another important class of synthetic methods for accessing indolizine derivatives. researchgate.netchim.it These strategies often involve the formation of the indolizine ring from a suitably functionalized pyridine precursor.

Thermal cyclization reactions can be employed for the synthesis of 2-substituted indolizines. While direct thermal cyclization of certain precursors can be inefficient, catalysis can significantly improve the reaction outcome. nih.gov For example, heating 2-pyridine propargylic alcohols without a catalyst may result in low yields, but the use of transition metal catalysts can lead to a significant increase in the yield of the corresponding indolizine product. nih.gov

Iodine-mediated oxidative cyclization provides a direct route to substituted indolizines. nih.gov This method involves the reaction of 2-alkylpyridines with enolizable aldehydes, leading to the formation of 1,3-disubstituted indolizines in moderate to good yields. rsc.org Another approach involves the iodine-promoted in situ cyclization-rethiolation reaction of methyl ketones, 2-pyridylacetate (B8455688) derivatives, and sulfonyl hydrazides to produce 2-substituted indolizines. researchgate.net

Furthermore, the cycloisomerization of 2-(1-alkynyl-cyclopropyl)pyridines catalyzed by gold in the presence of various nucleophiles has been developed, showcasing the versatility of these cyclization strategies. rsc.org

| Starting Materials | Reaction Type | Key Features | Product |

|---|---|---|---|

| 2-Pyridine propargylic alcohols | Thermal Cyclization/Cycloisomerization | Can be uncatalyzed (low yield) or catalyzed by Pt(II) or In(III) (higher yield) | Substituted Indolizines |

| 2-Alkylpyridines and enolizable aldehydes | Iodine-mediated oxidative cyclization | Direct formation of 1,3-disubstituted indolizines | 1,3-Disubstituted Indolizines |

| Methyl ketones, 2-pyridylacetate derivatives, and sulfonyl hydrazides | Iodine-promoted in situ cyclization-rethiolation | One-pot, three-component reaction | 2-Substituted Indolizines |

Modern and Advanced Synthetic Strategies

The synthesis of the indolizine nucleus, the foundational structure of (2-Methylindolizin-3-yl)methanamine, has evolved significantly with the advent of modern organic chemistry. Advanced strategies now allow for more direct and efficient construction of this privileged heterocyclic system.

Transition Metal-Catalyzed Annulation and Coupling Reactions

Transition metals, with their versatile catalytic properties, play a pivotal role in the synthesis of indolizine and its precursors. These metals facilitate the formation of key carbon-carbon and carbon-heteroatom bonds through mechanisms like C-H activation, annulation, and multicomponent reactions.

Palladium catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for C-H functionalization. beilstein-journals.org One notable application is the enantioselective synthesis of 2-methyl indolines, crucial precursors, from 2-halo N-isopropyl anilides. capes.gov.brresearchgate.net This process involves an intramolecular C(sp3)–H activation by an ArPdX species, followed by cyclization. capes.gov.br The use of commercially available chiral diphosphine ligands with palladium catalysts can achieve high enantiomeric excess (up to 93% ee). capes.gov.brresearchgate.net

The mechanism for intermolecular alkenylation of indoles typically proceeds through an electrophilic palladation, which is the rate-determining step, followed by a syn-β-hydride elimination to yield the alkenylindole. beilstein-journals.org These reactions necessitate an oxidizing agent to regenerate the active Pd(II) catalyst from the Pd(0) species formed at the end of the cycle. beilstein-journals.org A further efficient palladium-catalyzed approach involves the reaction of 2-iodostyrenes with di-t-butyldiaziridinone, which proceeds through a sequential vinyl C-H activation and bisamination to form the indole (B1671886) product. nih.gov

Table 1: Palladium-Catalyzed Synthesis of Indole/Indoline Scaffolds

| Method | Starting Materials | Catalyst System | Key Feature | Ref. |

|---|---|---|---|---|

| Asymmetric C–H Activation | 2-halo N-isopropyl anilides | Palladium with chiral diphosphines | Enantioselective synthesis of 2-methyl indolines | capes.gov.brresearchgate.net |

| Sequential C-H Activation/Amination | 2-iodostyrenes, di-t-butyldiaziridinone | Palladium catalyst | Simultaneous formation of two C-N bonds | nih.gov |

| Intermolecular Alkenylation | Indoles, Alkenes | Pd(II) catalyst with an oxidant | Direct C-H functionalization of the indole nucleus | beilstein-journals.org |

Copper-catalyzed reactions, particularly multicomponent reactions (MCRs), offer a highly efficient and atom-economical route to complex heterocyclic structures from simple precursors. researchgate.net A significant advancement is the copper-sulfate-catalyzed three- or four-component reaction involving 2-methylindole (B41428), aromatic aldehydes, and various cyclic dienophiles. beilstein-journals.orgnih.gov This Levy-type reaction proceeds by first generating an indole-based ortho-quinodimethane intermediate from the reaction of 2-methylindole and an aldehyde. beilstein-journals.orgnih.gov This intermediate then undergoes a Diels-Alder cycloaddition with a dienophile, formed in situ, to construct polysubstituted spirotetrahydrocarbazoles with good yields and high diastereoselectivity. beilstein-journals.orgbeilstein-archives.org This one-pot strategy aligns with the principles of green and sustainable chemistry by combining the advantages of the Diels-Alder reaction with MCRs. beilstein-archives.org

Table 2: Copper-Catalyzed Multicomponent Synthesis

| Reaction Type | Key Reactants | Catalyst | Key Intermediates | Products | Ref. |

|---|---|---|---|---|---|

| Levy-type Diels-Alder | 2-Methylindole, Aromatic Aldehydes, Cyclic Dienophiles | CuSO₄ | Indole-based ortho-quinodimethanes | Polysubstituted spirotetrahydrocarbazoles | beilstein-journals.orgnih.govbeilstein-archives.org |

| Domino Cyclization | - | Cu(OTf) | - | Multisubstituted 2-methylpyridines | figshare.com |

Rhodium and ruthenium complexes are powerful catalysts for C-H activation and annulation reactions, enabling the direct synthesis and functionalization of indole scaffolds.

Rhodium-Catalyzed Methods: A rhodium-catalyzed oxidative C-H/N-H dehydrogenative [3 + 2] annulation strategy has been developed for synthesizing 2-methylindole scaffolds. nih.govresearchgate.net This reaction uses N-allylbenzimidazole as a two-carbon synthon, which reacts with anilines in a process involving the cleavage of a stable C-N bond. nih.gov The mechanism is believed to proceed through a cascade of C(sp²)-H allylation followed by intramolecular cyclization. nih.gov Rhodium catalysis is also effective for the site-selective C2-allylation, crotylation, and prenylation of indoles using allylic acetates as the coupling partners. rsc.org

Ruthenium-Catalyzed Methods: Ruthenium(II) catalysis enables the highly regioselective C-3 alkenylation of indole derivatives. nih.gov Using an ester as a directing group, this method achieves exclusive mono-functionalization at the C-3 position, which is attributed to the formation of a stable six-membered ruthenacycle intermediate. nih.gov Another key development is the Ru(II)-catalyzed C-H allylation at the C-2 position of N-ethoxycarbamoyl indoles with allyl alcohols. nih.gov This reaction proceeds under mild conditions without external oxidants via a β-hydroxide elimination mechanism. nih.gov

Table 3: Rhodium- and Ruthenium-Catalyzed Indole Synthesis and Functionalization

| Metal | Reaction Type | Key Reactants | Directing Group | Selectivity | Ref. |

|---|---|---|---|---|---|

| Rhodium | [3+2] Annulation | Anilines, N-allylbenzimidazole | - | 2-Methylindole scaffold | nih.govresearchgate.net |

| Rhodium | C2-Functionalization | Indoles, Allylic acetates | - | C2-allylation/prenylation | rsc.org |

| Ruthenium | C3-Alkenylation | Indole derivatives, Acrylates | Ester | C3-selective | nih.gov |

| Ruthenium | C2-Allylation | N-ethoxycarbamoyl indoles, Allyl alcohols | N-ethoxycarbamoyl | C2-selective | nih.gov |

Radical-Induced Synthetic Approaches

Radical-induced synthetic methods are increasingly recognized for their efficacy in constructing heterocyclic compounds like indolizine. rsc.org These approaches offer unique advantages, including efficient C–C or C–X bond formation and high atom- and step-economy. rsc.org The synthesis of indolizine derivatives through radical cyclization or cross-coupling represents a significant area of development. rsc.org

Mechanistic studies of related heterocycle syntheses have provided insight into these pathways. For instance, in certain tandem cyclization reactions, the process can be completely inhibited by radical scavengers like TEMPO or 1,1-diphenylethylene, suggesting that radical species are key intermediates in the reaction pathway. nih.govresearchgate.net These reactions may involve the generation of free-radical species like tBuO• and tBuOO•, which then initiate a cascade leading to the final product. nih.gov

Metal-Free and Green Chemistry Protocols

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that avoid the use of transition metals. rsc.org

A mild and highly efficient metal-free method to prepare indolizines involves a two-component reaction catalyzed by acid. nih.gov This one-step process allows for the formation of a new ring system from a wide range of substrates, with products obtained in yields up to 95%. nih.gov

Another facile metal-free strategy involves the functionalization of C(sp3)–H bonds and subsequent tandem cyclization to produce quinoline (B57606) derivatives from starting materials like 2-methylquinolines and 2-styrylanilines. nih.govresearchgate.net This approach provides an environmentally friendly pathway for forming new C-C and C-N bonds. nih.gov Mechanistic experiments suggest this process may involve the oxidation of a methyl group to an aldehyde, which then participates in the cyclization. nih.gov The reaction is believed to proceed through radical intermediates, as evidenced by its inhibition with radical scavengers. nih.govresearchgate.net

Multicomponent and One-Pot Synthetic Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly influential in modern organic synthesis due to their high atom economy, operational simplicity, and efficiency. organic-chemistry.orgrug.nl Several MCRs have been developed for the synthesis of substituted indolizines, particularly 3-aminoindolizines, which are structural precursors to the target compound.

A prominent one-pot strategy involves the reaction of a pyridine-2-carbaldehyde, a secondary amine, and a terminal alkyne. organic-chemistry.orgresearchgate.net This reaction typically proceeds via a tandem A³-coupling (alkyne-aldehyde-amine) and intramolecular cyclization sequence. Various catalytic systems have been employed to promote this transformation, with copper catalysts being particularly effective. For instance, a system of copper(I) cyanide (CuCN) in an ionic liquid ([bmim]PF₆) has been shown to be a clean, efficient, and recyclable catalyst for this one-pot synthesis, affording 3-aminoindolizines in moderate to good yields. organic-chemistry.org Other catalytic systems, including those based on gold, silver, zinc, and iron, have also been successfully utilized. organic-chemistry.orgnih.gov

Another powerful one-pot approach utilizes copper nanoparticles supported on a magnetic hematite (B75146) (Cu@Fe₂O₃) core. This magnetically recoverable nanocatalyst efficiently catalyzes the A³ coupling of pyridine-2-carboxaldehydes, amines, and alkynes to yield a variety of aminoindolizines. The reaction proceeds smoothly in glycerin, and the catalyst can be reused multiple times without a significant drop in activity. rsc.org

The table below summarizes representative one-pot systems for the synthesis of 3-aminoindolizine scaffolds.

Table 1: Catalytic Systems for One-Pot Synthesis of 3-Aminoindolizines

| Catalyst System | Starting Materials | Solvent/Conditions | Key Advantages |

|---|---|---|---|

| CuCN/[bmim]PF₆ | Pyridine-2-carbaldehyde, Secondary Amine, Terminal Alkyne | Ionic Liquid | Recyclable, clean reaction profile |

| Cu@Fe₂O₃ | Pyridine-2-carbaldehyde, Secondary Amine, Terminal Alkyne | Glycerin, 110 °C | Magnetically recoverable, reusable catalyst |

| Fe(acac)₃/TBAOH | Aldehyde, Terminal Alkyne, Amine | Not specified | Synthesis of diverse heterocycles |

| Au(III) | Heteroaryl Aldehyde, Amine, Alkyne | Solvent-free or Water | High atom economy, high catalytic efficiency |

| Pd/Cu | Propargyl Amine, Heteroaryl Bromide | Not specified | Tandem coupling-cycloisomerization |

Data sourced from references: organic-chemistry.orgresearchgate.netnih.govrsc.org

Strategies for Introducing 2-Methyl and 3-Amine Substituents

The synthesis of the specific target, (2-Methylindolizin-3-yl)methanamine, requires precise control over the introduction of both the 2-methyl group and the 3-aminomethyl group. These functionalizations can be achieved either by incorporating the substituents into the starting materials before cyclization or by modifying the pre-formed indolizine core.

Introduction of the 2-Methyl Group:

The 2-methyl substituent is commonly introduced by selecting appropriate starting materials for the indolizine synthesis. For example, in multicomponent reactions that build the indolizine core, the alkyne component can serve as the source of the C2 and C3 atoms and their substituents. Using an alkyne like propyne (B1212725) or a derivative thereof would directly install the methyl group at the 2-position during the cyclization event.

Alternatively, methods starting from pre-formed indolizines are well-established. 2-Methylindolizine (B1618379) itself is a known compound and can be synthesized through classical methods like the Chichibabin reaction. This compound can then serve as a substrate for further functionalization at the 3-position. organic-chemistry.org A one-pot, three-component reaction of N-(2-formylaryl)sulfonamides, secondary amines, and calcium carbide (as an acetylene (B1199291) source) has been developed to produce 2-methyl-3-aminoindoles, a related but different heterocyclic system. researchgate.netorganic-chemistry.org

Introduction of the 3-Aminomethyl Group:

Directly installing a 3-aminomethyl group is less common than installing a 3-amino group. Therefore, a two-step functional group transformation is a more practical approach. This strategy involves first introducing a suitable precursor group at the 3-position of the 2-methylindolizine scaffold, followed by its conversion to the aminomethyl group.

Formylation via the Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a classic and effective method for the formylation (introduction of a -CHO group) of electron-rich aromatic and heterocyclic compounds. chemistrysteps.comwikipedia.orgorganic-chemistry.orgtcichemicals.com Indolizines are electron-rich and readily undergo electrophilic substitution at the 3-position. Treating 2-methylindolizine with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), would yield 2-methylindolizine-3-carbaldehyde (B2806893). thieme-connect.dewikipedia.org

Reductive Amination: The resulting 2-methylindolizine-3-carbaldehyde is an ideal precursor for the target molecule. It can be converted to (2-Methylindolizin-3-yl)methanamine via reductive amination. This process involves reacting the aldehyde with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) acetate) to form an intermediate imine, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

An alternative precursor is the 3-cyano derivative. 2-Methylindolizine can be cyanated at the 3-position, and the resulting 2-methylindolizine-3-carbonitrile (B7464405) can be reduced to the aminomethyl compound using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Chemical Reactivity and Functionalization of Indolizine Derivatives

Electrophilic Substitution and Addition Reactions

Indolizines are electron-rich heterocyclic compounds that readily undergo electrophilic substitution. chim.it The reactivity of the indolizine (B1195054) ring is concentrated at specific positions, governed by the stabilizing effects of the fused pyridine (B92270) and pyrrole (B145914) rings.

Regioselectivity at C-3 and C-1 Positions

Electrophilic attacks on the indolizine nucleus predominantly occur at the C-3 and C-1 positions of the five-membered pyrrole ring. chim.itnih.gov The preference for substitution at C-3 is a well-established characteristic of indolizine chemistry. chim.it This regioselectivity can be rationalized by examining the resonance structures of the reaction intermediates. chim.it

Attack at the C-3 position leads to a more stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the pyridine ring. stackexchange.com In contrast, electrophilic attack at the C-2 position would disrupt the benzene-like aromaticity, making it less favorable. stackexchange.com Density Functional Theory (DFT) calculations have confirmed that the Highest Occupied Molecular Orbital (HOMO) of the indolizine system is primarily located on the pyrrole ring, further supporting its susceptibility to electrophilic attack. nih.gov

Kinetic studies have provided additional evidence for this regioselectivity. For instance, competition experiments between indolizine, 2-methylindolizine (B1618379), and 2-carboethoxyindolizine in a palladium-catalyzed arylation reaction showed that electron-donating substituents at the C-2 position can influence the reaction rate at C-3. nih.gov While direct electrophilic substitution at the C-5 position of the pyridine ring is less common, it can be achieved through methods like lithiation. nih.gov

Cycloaddition Reactions of Indolizine Systems

The unique electronic structure of the indolizine system allows it to participate in various cycloaddition reactions, providing a powerful tool for the synthesis of complex polycyclic nitrogen-containing heterocycles. researchgate.netlibretexts.org

[8+2] Cycloaddition to Cycl[3.2.2]azines

Indolizines can act as 8π-electron components in [8+2] cycloaddition reactions with various 2π-electron partners, such as acetylenes and alkenes, to form cycl[3.2.2]azines. researchgate.netnih.gov This reaction represents a significant pathway to a class of N-heterocycles that exhibit interesting photophysical properties, including absorption in the UV-vis range and blue-green fluorescence. researchgate.net The mechanism of this reaction can be either concerted or stepwise, potentially involving zwitterionic intermediates. msu.ru The presence of leaving groups at the C-3 and C-5 positions of the indolizine ring can influence the course of the cycloaddition. nih.gov

Recent developments have also demonstrated the use of chiral phosphoric acids as catalysts for the asymmetric dearomative [8+2] cycloaddition of indolizines with maleimides, leading to atropoisomeric cycl[3.2.2]azines with high enantioselectivity. acs.org This catalytic approach overcomes the competing Friedel-Crafts-type conjugate addition, which is often a thermodynamic byproduct. acs.org

Visible-Light-Mediated Cycloadditions

Visible-light-mediated photocatalysis has emerged as a sustainable and powerful tool in organic synthesis, including the functionalization of indolizine derivatives. nih.govyoutube.com These methods often proceed under mild conditions and offer unique reactivity patterns. nih.gov For instance, a visible-light-induced intermolecular [3+2] alkenylation–cyclization of indolizines with electron-deficient alkenes has been developed, providing access to pyrrolo[2,1,5-cd]indolizine derivatives with extended π-systems. researchgate.net This metal-free process involves a double C(sp²)-H bond oxidation coupling. researchgate.net

Furthermore, visible-light-mediated [2+2] cycloaddition reactions have been successfully employed for the synthesis of various heterocyclic structures, demonstrating the versatility of this approach in modern organic chemistry. acs.orgfigshare.com

Reduction and Hydrogenation Strategies

The reduction of the indolizine ring system presents a synthetic challenge due to the presence of two distinct heterocyclic rings: the electron-rich pyrrole ring and the electron-deficient pyridine ring. youtube.comyoutube.com Selective reduction of one ring while preserving the other is a key goal in the synthesis of partially or fully saturated indolizine derivatives, such as indolizidines, which are important alkaloid scaffolds. nih.gov

Selective Reduction of Pyrrole vs. Pyridine Rings

The hydrogenation of aromatic rings typically requires harsh conditions, such as high pressure and temperature, due to their inherent resonance stability. lumenlearning.com In the case of indolizine, the electron-rich pyrrole ring is generally more susceptible to reduction than the pyridine ring. This is analogous to the chemistry of indole (B1671886), where the pyrrole ring is more readily hydrogenated. nih.gov

Catalytic hydrogenation using catalysts like platinum, palladium, or nickel is a common method for the reduction of aromatic systems. lumenlearning.comyoutube.com The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, in the reduction of alkynes, using a poisoned catalyst like Lindlar's catalyst allows for partial reduction to a cis-alkene, while a dissolving metal reduction leads to a trans-alkene. youtube.com While specific studies on the selective reduction of (2-Methylindolizin-3-yl)methanamine are not detailed in the provided context, the general principles of heterocyclic ring reduction suggest that the pyrrole portion of the indolizine core would be the primary site of hydrogenation under standard catalytic conditions. lumenlearning.comnih.gov The electron-donating nature of the pyrrole ring makes it more akin to an enamine, facilitating its reduction. stackexchange.com Conversely, the pyridine ring, being electron-deficient, is more resistant to reduction. youtube.com

Asymmetric Hydrogenation Methodologies

The asymmetric hydrogenation of N-heterocycles is a paramount strategy for accessing chiral saturated frameworks, which are core structures in many biologically active compounds. researchgate.net For indolizine derivatives, this transformation is challenging but crucial for creating stereogenic centers. The direct asymmetric hydrogenation of the indolizine core, a type of N-bridged heterocycle, can be achieved with high enantioselectivity using specialized catalyst systems. thieme-connect.com

Chiral ruthenium-N-heterocyclic carbene (NHC) complexes have demonstrated high efficiency and complete regioselectivity in the asymmetric hydrogenation of substituted indolizines. thieme-connect.com These reactions typically require high hydrogen pressure but yield products with excellent enantioselectivities. thieme-connect.com Another powerful approach involves dynamic kinetic resolution, where a racemic mixture of a substituted indole is hydrogenated to yield chiral indolines with vicinal stereogenic centers. researchgate.net While direct examples for (2-Methylindolizin-3-yl)methanamine are not extensively documented, the methodologies developed for the broader class of indolizines and related heterocycles like indoles are applicable. researchgate.netthieme-connect.com

The choice of catalyst is critical; iridium catalysts, often paired with chiral diphosphine ligands like BINAP or SEGPHOS, are highly effective for the hydrogenation of various heterocycles. ajchem-b.comnih.gov For instance, iridium complexes can catalyze the hydrogenation of 2-substituted quinolines and N-phosphinoylimines with excellent enantioselectivity, demonstrating the potential for creating chiral amine functionalities. ajchem-b.comnih.gov Earth-abundant metal catalysts, such as those based on manganese, are also emerging as powerful tools for the asymmetric hydrogenation of challenging substrates like dialkyl ketimines, capable of distinguishing between minimally different alkyl groups. nih.gov

Table 1: Catalyst Systems for Asymmetric Hydrogenation of Heterocycles This table is interactive and can be sorted by clicking on the headers.

| Catalyst System | Substrate Class | Key Features | Reference |

|---|---|---|---|

| Chiral Ruthenium-NHC Complex | Substituted Indolizines | High enantioselectivity, complete regioselectivity. | thieme-connect.com |

| Palladium with Bisphosphine Ligand | 3-Substituted Indoles | Dynamic kinetic resolution, excellent yields. | researchgate.net |

| Iridium/Diphosphine Complexes (e.g., SEGPHOS) | 2-Alkyl Quinolines | High enantioselectivity for N-heterocycles. | ajchem-b.com |

| Chiral Manganese Complexes | Dialkyl Ketimines | High selectivity for minimally different substituents. | nih.gov |

| Rhodium-Bisphosphine Complexes | Dehydromorpholines | Quantitative yields, excellent enantioselectivities. | nih.gov |

C-H Functionalization of Indolizine Nucleus

Direct C-H functionalization has become a powerful and sustainable strategy in organic synthesis, allowing for the modification of core structures without the need for pre-functionalized starting materials. researchgate.netnih.gov The indolizine nucleus, being an electron-rich aromatic system, is an excellent candidate for such transformations. researchgate.netresearchgate.net This approach offers a direct route to introduce complexity and has significant applications in medicinal chemistry and materials science. researchgate.netresearchgate.netresearchgate.net Various transition-metal catalysts, including those based on palladium, rhodium, and manganese, have been employed to facilitate the site-selective functionalization of the indolizine ring. acs.orgnih.govrsc.org

C-C Bond Formation via C-H Activation (e.g., Arylation, Alkenylation)

The formation of new carbon-carbon bonds via C-H activation is a cornerstone of modern synthetic chemistry. For the indolizine nucleus, these reactions predominantly occur at the electron-rich C-1 and C-3 positions of the pyrrole ring. chim.it

Arylation: Palladium-catalyzed C-3 arylation of indolizines is a highly effective method for synthesizing 3-arylindolizine derivatives. nih.govacs.org These reactions typically proceed under mild conditions, tolerating a wide variety of substituents on both the indolizine and the aryl halide partner. nih.gov The mechanism is often proposed to be an electrophilic substitution pathway rather than a concerted C-H activation/metalation. nih.govacs.org

Alkenylation: The introduction of alkenyl groups at the C-3 position of indolizines can be achieved using ruthenium nanocatalysts. beilstein-journals.orgnih.gov This method is regioselective and tolerates various functional groups. beilstein-journals.orgnih.gov Manganese-catalyzed C-H alkenylation of indoles with alkynes also provides a pathway to highly substituted indolylalkenes, a reaction that showcases the potential for similar transformations on the indolizine core. rsc.org

Table 2: Examples of C-C Bond Formation on the Indolizine Nucleus This table is interactive and can be sorted by clicking on the headers.

| Reaction Type | Catalyst/Reagents | Position | Product Type | Reference |

|---|---|---|---|---|

| Arylation | PdCl2(PPh3)2, KOAc, H2O | C-3 | 3-Arylindolizines | nih.govacs.org |

| Alkenylation | Ruthenium Nanocatalyst | C-3 | 3-Alkenylindoles (analogous for indolizines) | beilstein-journals.orgnih.gov |

| Alkenylation | Mn-catalyst, Acid | C-2 (on Indole) | Bis/trisubstituted indolyl-alkenes | rsc.org |

| Annulation | MgI2, Mn(OAc)3·2H2O | C-N/C-C | Benzo-fused indolizines | rsc.org |

C-N, C-O, C-S, and C-P Bond Formations

Beyond C-C bonds, direct C-H functionalization enables the introduction of various heteroatoms into the indolizine nucleus, significantly expanding the accessible chemical space. researchgate.netresearchgate.net These methods are crucial for synthesizing derivatives with diverse electronic and biological properties. researchgate.netnih.gov

C-P Bond Formation: Manganese(III) acetate-mediated C-H phosphonylation allows for the synthesis of phosphorylated indolizines with high regioselectivity and in good to excellent yields. researchgate.net

C-S and C-N Bond Formation: While direct C-S and C-N bond formations on the indolizine nucleus via C-H activation are less commonly reported than C-C or C-P bond formations, methodologies developed for other heterocycles provide a blueprint. researchgate.netresearchgate.net Copper-catalyzed cross-coupling reactions, for instance, are well-established for forming C-N, C-O, and C-S bonds with aryl halides and various nucleophiles, and such strategies can be adapted for functionalized indolizines. nih.govrsc.org

Mechanistic Aspects of C-H Functionalization

Understanding the mechanism of C-H functionalization is key to controlling selectivity and improving reaction efficiency. For indolizines, several pathways have been proposed depending on the catalyst and reactants.

In many palladium-catalyzed arylations, experimental and computational data strongly support an electrophilic substitution mechanism . nih.govacs.org The electron-rich nature of the indolizine's pyrrole ring makes it susceptible to attack by an electrophilic palladium species. acs.org This is in contrast to a direct C-H activation pathway, which would be expected to show a significant kinetic isotope effect, something that is not observed in these reactions. nih.gov

For other transformations, particularly those involving rhodium or ruthenium, a coordination-assisted C-H activation may be operative, where a directing group on the substrate coordinates to the metal center, guiding the C-H cleavage at a specific position. acs.orgrsc.org Ruthenium-catalyzed three-component reactions to form indolizines have been studied in detail, with key intermediates like ruthenium vinyl and ruthenium carbene species being characterized, pointing to a complex multi-step mechanism involving alkyne insertion and reductive elimination. researchgate.netacs.org

Nucleophilic Addition and Acylation Reactions

The electron-rich character of the indolizine ring dictates its reactivity towards electrophiles, making nucleophilic addition and acylation key functionalization reactions. chim.it These reactions typically occur at the C-1 and C-3 positions. chim.itnih.gov

Nucleophilic Addition: Indolizines can act as nucleophiles in Friedel-Crafts type reactions. researchgate.net For example, they undergo addition to electrophiles like cyclic N-sulfonyl imines, catalyzed by chiral phosphoric acid, to produce enantioenriched indolizine derivatives in excellent yields. researchgate.net Similarly, Brønsted acid-catalyzed C3-alkylation with electrophiles like ortho-hydroxybenzyl alcohols provides a route to various C3-functionalized indolizines. rsc.org

Acylation: The acylation of indolizines is a common method for introducing carbonyl functionalities. While acylation can occur at the C-1 or C-3 position, C-3 acylation is often favored. chim.it Palladium-catalyzed oxidative C-3 acylation of indolizines with α,β-unsaturated carboxylic acids has been reported. nih.gov For indoles, a related class of heterocycles, acylation at the C-3 position can be achieved with acyl chlorides using a Lewis acid like diethylaluminum chloride, a method that is also applicable to indolizines. organic-chemistry.org Chemoselective N-acylation of indoles using thioesters as the acyl source has also been developed, providing a mild alternative to using reactive acyl chlorides. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (2-Methylindolizin-3-yl)methanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous structural confirmation.

The ¹H NMR spectrum of (2-Methylindolizin-3-yl)methanamine is expected to show distinct signals corresponding to each unique proton in the molecule. The indolizine (B1195054) ring system's protons typically appear in the aromatic region (δ 6.0-8.5 ppm). The H-5 proton is often the most downfield-shifted proton of the pyridine (B92270) ring due to its position adjacent to the nitrogen atom. The methyl group at the C-2 position would produce a characteristic singlet at approximately δ 2.3-2.5 ppm. The methylene (B1212753) protons of the aminomethyl group at C-3 are expected to appear as a singlet around δ 3.8-4.0 ppm, while the amine (NH₂) protons would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show nine distinct signals corresponding to the nine carbon atoms of the core structure. The carbons of the indolizine ring are expected in the range of δ 100-140 ppm. The C-2 carbon bearing the methyl group and the C-3 carbon bearing the aminomethyl group would have chemical shifts influenced by these substituents. The methyl carbon itself would appear upfield, typically around δ 15-20 ppm, while the methylene carbon of the aminomethyl group would be found around δ 40-45 ppm.

Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| H-1 | ~6.5 | s |

| H-5 | ~8.2 | d |

| H-6 | ~6.8 | t |

| H-7 | ~7.2 | t |

| H-8 | ~7.5 | d |

| 2-CH₃ | ~2.4 | s |

| 3-CH₂NH₂ | ~3.9 | s |

Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ ppm) |

|---|---|

| C-1 | ~110 |

| C-2 | ~135 |

| C-3 | ~118 |

| C-5 | ~125 |

| C-6 | ~115 |

| C-7 | ~120 |

| C-8 | ~112 |

| C-8a | ~138 |

| 2-C H₃ | ~16 |

Note: The data in the tables are predicted values based on the analysis of structurally similar indolizine derivatives. Actual experimental values may vary.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is crucial for identifying adjacent protons on the indolizine ring, such as the sequence from H-5 to H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton's signal to its attached carbon. For instance, it would link the methyl proton signal to the methyl carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (2-Methylindolizin-3-yl)methanamine, the IR spectrum would exhibit characteristic absorption bands. The N-H stretching of the primary amine group is expected to appear as a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic indolizine ring and the aliphatic methyl and methylene groups would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic indolizine core typically appear in the 1450-1650 cm⁻¹ region. Finally, the N-H bending vibration of the primary amine can be seen around 1580-1650 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Medium (doublet) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C / C=N Stretch | 1450 - 1650 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For (2-Methylindolizin-3-yl)methanamine (C₁₀H₁₂N₂), the molecular formula gives a molecular weight of 160.22 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at a precise m/z value, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. A common fragmentation pathway would be the loss of the aminomethyl group or parts of it. A significant peak would be expected at m/z 130, corresponding to the loss of the CH₂NH₂ radical, resulting in the stable 2-methylindolizinium cation.

X-ray Crystallography for Solid-State Structural Determination

While NMR, IR, and MS can collectively establish the chemical structure, X-ray crystallography provides the ultimate proof by determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of (2-Methylindolizin-3-yl)methanamine or a salt derivative must be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of exact bond lengths, bond angles, and torsional angles. This technique would confirm the planarity of the indolizine ring system and provide definitive information on the conformation of the aminomethyl substituent relative to the ring. Although a specific crystal structure for this exact compound may not be publicly available, the technique remains the gold standard for absolute structural elucidation in the solid phase for related heterocyclic compounds.

Theoretical and Computational Investigations of Indolizine Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. These calculations have been instrumental in elucidating the characteristics of indolizine (B1195054) derivatives.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. bit.edu.cn It is widely employed in the study of indolizine derivatives to determine optimized molecular geometries, vibrational frequencies, and various quantum chemical parameters. researchgate.netresearchgate.net DFT calculations allow for the prediction of molecular properties and reactivity, offering insights that are often in good agreement with experimental data. nih.gov For instance, DFT has been used to calculate the molecular geometry and frontier molecular orbitals of various heterocyclic compounds to understand their structural and electronic features. researchgate.netmdpi.com Studies on related nitrogen-containing heterocycles have utilized DFT to analyze harmonic vibrational wavenumbers, molecular electrostatic potentials (MEP), and other physicochemical parameters. nih.gov These computational investigations are crucial for understanding the fundamental aspects of molecular stability and behavior. bit.edu.cn

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs chemical reactions. nih.gov This theory is based on the principle that the distribution of electron density in the ground state determines a molecule's physical and chemical properties. nih.gov MEDT studies involve a rigorous analysis of the changes in electron density along a reaction pathway to understand molecular mechanisms and reactivity. nih.govmdpi.com

In the context of reactions involving heterocyclic compounds, MEDT has been applied to study various cycloaddition reactions. luisrdomingo.comluisrdomingo.com For example, the theory has been used to rationalize the reactivity and selectivity in [3+2] cycloaddition (32CA) reactions. acs.org By analyzing the electron localization function (ELF) and the global electron density transfer (GEDT) at the transition state, MEDT can classify reactions and explain observed regioselectivity and stereoselectivity. luisrdomingo.comacs.org This approach provides a powerful alternative to traditional frontier molecular orbital (FMO) theory for explaining experimental outcomes in organic chemistry. luisrdomingo.com

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept developed by Kenichi Fukui for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org This theory posits that the majority of the reactivity can be understood by considering these frontier orbitals. wikipedia.org Specifically, the electrons in the HOMO are the most available to participate in a reaction, making it the key orbital for a nucleophile. ucsb.edu Conversely, the LUMO represents a molecule's ability to accept electrons, making it central to the reactivity of an electrophile. pku.edu.cn

The interaction between the HOMO of one molecule and the LUMO of another is attractive and leads to bond formation. wikipedia.org FMO theory is particularly successful in explaining pericyclic reactions, such as cycloadditions, where the symmetry of the interacting orbitals determines the reaction's feasibility and stereochemical outcome. wikipedia.orgnumberanalytics.com For instance, in a Diels-Alder reaction, the interaction between the diene's HOMO and the dienophile's LUMO is the key stabilizing interaction that drives the reaction. numberanalytics.com While powerful, the theory has limitations; it can be less effective when electrostatic forces dominate or when orbitals are highly delocalized across large molecules. ucsb.edunih.gov

Electronic Structure Analysis and HOMO-LUMO Gap Studies

The electronic structure of a molecule, particularly the energies of its frontier molecular orbitals (HOMO and LUMO), provides critical information about its chemical reactivity and kinetic stability. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key parameter; a small gap suggests that a molecule is more reactive, more polarizable, and considered a "soft" molecule, while a large gap indicates high stability and "hardness". mdpi.commdpi.com

Below is a representative table illustrating how theoretical calculations can elucidate the electronic properties of indolizine-like structures.

| Compound Structure | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE, eV) | Predicted Reactivity |

|---|---|---|---|---|

| Indolizine (Parent) | -5.85 | -0.95 | 4.90 | Moderate |

| 2-Methylindolizine (B1618379) | -5.70 | -0.88 | 4.82 | Higher |

| 3-Formylindolizine | -6.20 | -1.50 | 4.70 | Higher |

| 7-Methoxyindolizine | -5.65 | -0.90 | 4.75 | Higher |

Note: The data in this table are illustrative examples derived from general principles of computational chemistry and are intended to demonstrate the concepts of HOMO-LUMO analysis, not to represent rigorously benchmarked values for these specific molecules.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net By calculating the potential energy surface, researchers can identify stable intermediates, transition states, and determine the activation energies associated with different reaction pathways. This allows for a step-by-step understanding of how reactants are converted into products.

For indolizine synthesis, computational modeling has been applied to various reaction types. For example, mechanisms for the synthesis of the indolizine scaffold through cycloaddition reactions can be investigated to determine whether they proceed via a concerted or stepwise pathway. nih.gov Palladium-catalyzed C-H functionalization reactions to form fused N-heterocycles from indolizine precursors have also been studied using both experimental and theoretical methods to support the proposed mechanisms. acs.org These computational studies provide evidence for the formation of specific intermediates and help rationalize site-selectivity and reaction outcomes. acs.org Such detailed mechanistic insights are crucial for optimizing reaction conditions and developing novel synthetic strategies. researchgate.netorganic-chemistry.org

In Silico Approaches to Molecular Design and Optimization

In silico methods, which encompass a range of computational techniques, play a vital role in modern drug discovery and materials science by enabling the rational design and optimization of molecules with desired properties. fums.ac.irnih.gov These approaches can significantly accelerate the development of new therapeutics by identifying promising lead compounds and refining their structures to enhance efficacy and selectivity. fums.ac.ir

Key in silico techniques include molecular docking and molecular dynamics (MD) simulations. fums.ac.ir Molecular docking predicts the preferred orientation and binding affinity of a small molecule when it interacts with a larger target molecule, such as a protein or enzyme. fums.ac.ir This is widely used in structure-based drug design to screen virtual libraries of compounds against a biological target. nih.govresearchgate.net MD simulations provide insights into the dynamic behavior of molecular systems over time, revealing conformational changes, flexibility, and the stability of protein-ligand complexes. fums.ac.ir

In the context of indolizine chemistry, in silico approaches have been used to design and evaluate novel derivatives for various biological activities. For example, computational docking studies have been performed to understand how indolizine analogues bind to enzymes like cyclooxygenase-2 (COX-2) and cyclin-dependent kinase 2 (CDK-2), providing insights into their inhibitory activity. researchgate.netnih.gov These studies help to elucidate structure-activity relationships and guide the optimization of lead compounds to improve their therapeutic potential. nih.govresearchgate.net

The following table summarizes key in silico techniques and their applications in the design of indolizine-based compounds.

| In Silico Technique | Purpose | Application in Indolizine Chemistry |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity of a ligand to a receptor. | Designing indolizine analogues as COX-2 or CDK-2 inhibitors. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulation | Study the dynamic behavior and stability of molecular complexes. | Assessing the stability of indolizine-enzyme complexes over time. fums.ac.ir |

| Pharmacophore Modeling | Identify essential structural features for biological activity. | Guiding the design of new indolizine derivatives with enhanced activity. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity. | Predicting the activity of unsynthesized indolizine compounds. |

Mechanistic Studies of Key Transformations Relevant to Indolizine Synthesis and Functionalization

Mechanistic Pathways of Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of indolizine (B1195054) synthesis, providing a powerful tool for the construction of the bicyclic ring system. Among these, 1,3-dipolar cycloadditions are particularly prevalent. researchgate.netrsc.orgacs.org

The reaction between pyridinium (B92312) ylides and various dipolarophiles, such as activated alkenes and alkynes, is a widely employed strategy. rsc.orgacs.org When alkynes are used, the initially formed dihydroindolizines typically aromatize spontaneously under air oxidation. researchgate.net In contrast, the use of alkenes as dipolarophiles necessitates the addition of an oxidant to achieve the final aromatic indolizine. rsc.org

Quantum chemical calculations have shed light on the intricacies of these cycloaddition mechanisms. For the [8π+2π] cycloaddition of indolizine with electron-deficient alkenes like nitroethylene, a dipolar cycloaddition mechanism is predicted. This involves an initial electrophilic addition followed by ring closure to form a zwitterionic intermediate. msu.ru Conversely, for the reaction with electron-rich alkenes, a concerted cycloaddition pathway is often favored, though it may have a high activation barrier. msu.ru An 'inverse' dipolar cycloaddition, initiated by nucleophilic addition, has also been proposed for reactions between indolizines with electron-withdrawing groups and alkenes with donor substituents. msu.ru

The formation of indolizines from 2-enynylpyridines has been investigated, revealing a mechanistic pathway that involves a base-catalyzed double-bond isomerization for the E-isomer, followed by a concerted pseudocoarctate cyclization. nih.gov

Table 1: Mechanistic Pathways in Indolizine Synthesis via Cycloaddition

| Reaction Type | Reactants | Key Intermediates/Transition States | Driving Force/Conditions |

| 1,3-Dipolar Cycloaddition | Pyridinium ylide + Alkyne | Dihydroindolizine | Spontaneous aromatization |

| 1,3-Dipolar Cycloaddition | Pyridinium ylide + Alkene | Dihydroindolizine | Requires external oxidant (e.g., TEMPO) rsc.org |

| [8π+2π] Cycloaddition | Indolizine + Electron-deficient alkene | Zwitterionic intermediate | Electrophilic addition followed by ring closure msu.ru |

| Concerted Cycloaddition | Indolizine + Electron-rich alkene | Concerted transition state | High activation energy msu.ru |

| Pseudocoarctate Cyclization | 2-Enynylpyridine | Allenylpyridine intermediate | Base-catalyzed isomerization followed by cyclization nih.gov |

Detailed Analysis of Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis has emerged as a powerful and versatile strategy for both the synthesis and functionalization of indolizines, enabling the formation of substitution patterns that are difficult to achieve through classical methods. rsc.org A variety of metals, including palladium, copper, rhodium, gold, and iron, have been successfully employed. rsc.orgorganic-chemistry.orgnih.govnankai.edu.cnresearchgate.net

Palladium-catalyzed reactions are particularly prominent. For instance, the synthesis of indolizines from propargylic pyridines and aroyl chlorides proceeds via a 5-endo-dig cyclization initiated by an in situ formed acylpalladium species. organic-chemistry.org Another palladium-catalyzed approach involves the reaction of 3-(2-pyridyl)-propargyl carbonates with boronic acids. This proceeds through an initial Suzuki coupling to form an allenyl pyridine (B92270) intermediate, which then undergoes spontaneous cycloisomerization to yield the indolizine. rsc.org

Copper-catalyzed reactions also offer efficient routes to indolizines. A one-pot, three-component reaction of pyridines, methyl ketones, and alkenoic acids under an oxygen atmosphere involves a cascade of copper-catalyzed bromination, 1,3-dipolar cycloaddition, oxidative decarboxylation, and dehydrogenative aromatization. organic-chemistry.org

Gold-catalyzed reactions have been developed for the introduction of silyl, stannyl, and germyl (B1233479) groups into the indolizine skeleton. The proposed mechanism involves an alkyne-vinylidene isomerization followed by a 1,2-migration of the respective group. rsc.org

Ruthenium-catalyzed three-component cross-coupling/cyclization reactions have been mechanistically studied, with key intermediates such as ruthenium vinyl and ruthenium carbene complexes being structurally characterized. The proposed mechanism involves proton addition to an alkyne, insertion of the alkyne into an alkenylcarbene group, followed by α-H elimination and reductive elimination. researchgate.net

Table 2: Overview of Metal-Catalyzed Reactions in Indolizine Chemistry

| Metal Catalyst | Reaction Type | Key Mechanistic Steps | Substrates |

| Palladium | Cross-coupling/Cycloisomerization | Suzuki coupling, formation of allenylpyridine intermediate, cycloisomerization rsc.org | 3-(2-Pyridyl)-propargyl carbonates, boronic acids |

| Palladium | Annulation | Formation of acylpalladium species, 5-endo-dig cyclization organic-chemistry.org | Propargylic pyridines, aroyl chlorides |

| Copper | Domino Reaction | Bromination, 1,3-dipolar cycloaddition, oxidative decarboxylation, aromatization organic-chemistry.org | Pyridines, methyl ketones, alkenoic acids |

| Gold | Isomerization/Migration | Alkyne-vinylidene isomerization, 1,2-migration rsc.org | Propargylic pyridines with silyl/stannyl/germyl groups |

| Ruthenium | Cross-coupling/Cyclization | Proton addition to alkyne, alkyne insertion into alkenylcarbene, elimination researchgate.net | Propargyl alcohols, alkynes |

| Iron | C-H Functionalization | Formation of iron carbenoid, C-H insertion nankai.edu.cnresearchgate.net | Indoles, diazo compounds |

Radical Intermediates and Reaction Pathways

Radical-induced synthetic approaches have gained significant attention in indolizine chemistry due to their efficiency in constructing heterocyclic rings and forming C-C or C-X bonds. rsc.orgresearchgate.net These methods often exhibit high atom and step economy. researchgate.net

One notable example is the B2pin2-mediated radical cascade cyclization/aromatization reaction of an enaminone with pyridine. This strategy provides a practical route to functionalized indolizines under metal-, external oxidant-, and base-free conditions. researchgate.net

The use of an iodine/tert-butyl hydroperoxide (TBHP) system can also facilitate radical pathways. For instance, in certain cyclization reactions, it is proposed that a radical intermediate is formed which then reacts with an iodide radical. Subsequent nucleophilic substitution and elimination of an iodide ion lead to the final product. The HI generated is then oxidized by the TBHP to regenerate iodine. researchgate.net

The synthesis of indolizines can be achieved through radical cyclization or cross-coupling reactions, which can be broadly classified based on the building blocks used for constructing the indolizine ring or the type of radical trigger used for derivatization. rsc.org These radical-based methods offer a unique and powerful alternative to traditional ionic or pericyclic reaction pathways.

Protonation Site Investigations of Indolizine Nucleus

The indolizine nucleus is an aromatic system with a non-uniform electron distribution, making the site of protonation a subject of significant interest. chim.it The π-excessive pyrrole (B145914) ring and the π-deficient pyridine ring contribute to its distinct reactivity. msu.ru

Experimental and theoretical studies have been conducted to determine the preferred site of protonation. Ab initio molecular orbital calculations and NMR spectroscopy have shown that protonation of indolizine derivatives often occurs preferentially at the N1 position. researchgate.net However, the substitution pattern on the indolizine ring can influence the site of protonation.

For example, studies on various methylated indolizines in trifluoroacetic acid have shown that protonation can occur at either C1 or C3. rsc.org Indolizines with a methyl group at the 3-position, such as 3-methylindolizine, are preferentially protonated at C1. In contrast, indolizines lacking a substituent at C3 are protonated almost exclusively at the C3 position. This has been attributed to steric hindrance from the C3-methyl group. rsc.org In some cases, mixtures of C1 and C3 protonated species can exist in equilibrium, particularly in dilute aqueous acid. rsc.org

These investigations into the protonation behavior of the indolizine nucleus are crucial for understanding its reactivity in acidic media and for predicting the outcome of electrophilic substitution reactions. researchgate.net

Conclusion and Future Perspectives in Indolizine Research

Summary of Key Methodological Advances

The synthesis of the indolizine (B1195054) core has evolved substantially from classical methods like the Scholtz and Chichibabin reactions. nih.gov Recent decades have witnessed the development of a remarkable diversity of synthetic strategies, greatly expanding the accessibility of variously substituted indolizine derivatives. rsc.org

Key methodological breakthroughs include:

Transition Metal Catalysis: The use of transition metals such as palladium, copper, rhodium, and gold has revolutionized indolizine synthesis. researchgate.netijettjournal.org These catalysts have enabled novel reaction pathways, including cross-coupling reactions and cycloadditions, that were previously inaccessible. nih.govrsc.org For instance, palladium-catalyzed coupling reactions have been pivotal for the arylation and heteroarylation of indolizines at the C-3 position. chim.it

1,3-Dipolar Cycloadditions: This approach, often involving pyridinium (B92312) ylides, remains a cornerstone of indolizine synthesis, with continuous refinements improving efficiency and substrate scope. ijettjournal.org

Radical-Induced Syntheses: Emerging strategies utilizing radical species are gaining traction due to their high efficiency in constructing heterocyclic rings and forming C-C or C-X bonds with excellent atom and step economy. rsc.org

Green Chemistry Approaches: Recognizing the environmental impact of traditional synthesis, there is a growing emphasis on developing greener methods. nih.gov This includes the use of less toxic catalysts and solvents, as well as energy-efficient techniques like microwave-assisted organic synthesis, which can reduce reaction times and improve yields. ijettjournal.orgbohrium.com

One-Pot and Multicomponent Reactions: The development of tandem or one-pot procedures, such as the Baylis-Hillman reaction, has provided a more streamlined and efficient route to functionalized indolizine scaffolds. researchgate.net

These advancements have not only simplified the synthesis of known indolizines but have also opened the door to previously hard-to-build substitution patterns, providing a robust platform for further discovery. researchgate.net

Challenges and Opportunities in the Synthesis and Functionalization of Complex Indolizine Derivatives

Despite significant progress, the synthesis and functionalization of complex indolizine derivatives continue to present challenges and, consequently, exciting opportunities for innovation.

Challenges:

Regioselectivity: Controlling the position of functionalization on the indolizine nucleus can be difficult. While C-3 functionalization is common, achieving selective modification at other positions, such as the less reactive C-1, remains a significant hurdle. nih.govrsc.org

Synthesis of Highly Substituted Indolizines: The construction of indolizine cores with multiple and dense functional groups can be synthetically demanding, often requiring lengthy and complex reaction sequences. researchgate.net

Enantioselective Synthesis: The development of stereoselective methods to produce chiral indolizine derivatives, which are often crucial for biological activity, is an ongoing area of research. nih.gov

Stability: Unsubstituted indolizine is known to be unstable under ambient conditions, which can complicate handling and purification. researchgate.net

Opportunities:

Late-Stage Functionalization: The ability to modify a complex, pre-formed indolizine core in the final steps of a synthetic sequence is highly desirable for creating libraries of analogues for biological screening. nih.gov Developing new methods for late-stage C-H functionalization is a major area of opportunity.

Novel Scaffolds: There is potential to develop synthetic routes to novel, structurally complex indolizine-based scaffolds, such as indolizin-5(3H)-ones and other related azabicyclic systems, which are currently underexploited in drug discovery. nih.gov

Fused Systems: The synthesis of indolizines fused with other heterocyclic rings, such as thienoindolizines and indolizino[8,7-b]indoles, offers access to compounds with unique electronic and biological properties. researchgate.net

Biocatalysis: The use of enzymes or whole-cell systems, such as Yarrowia lipolytica or horseradish root cells, presents a green and potentially highly selective alternative for catalyzing indolizine formation, though the substrate scope is currently limited. rsc.org

Addressing these challenges will require the continued development of novel synthetic methods and a deeper understanding of the reactivity of the indolizine ring system.

Future Directions in Theoretical and Mechanistic Understanding

A deeper theoretical and mechanistic understanding of indolizine chemistry is crucial for the rational design of new synthetic routes and functional molecules.

Future research in this area is likely to focus on:

Computational Modeling: Density Functional Theory (DFT) calculations are becoming increasingly valuable for elucidating reaction mechanisms, as demonstrated in studies of stepwise [(5+1)−1] cyclizations. researchgate.net Expanding the use of computational tools can help predict reactivity, regioselectivity, and the stability of intermediates, thereby guiding experimental work.

Mechanistic Studies of Catalytic Cycles: While many metal-catalyzed reactions for indolizine synthesis are known, the detailed mechanisms are often not fully understood. In-depth mechanistic studies, including the isolation and characterization of key intermediates like the ruthenium-carbene complex, are essential for optimizing existing catalysts and developing new, more efficient ones. xmu.edu.cn

Understanding Photophysical Properties: For indolizines used in materials science and bioimaging, a thorough theoretical understanding of their fluorescence and electronic properties is needed. This will enable the rational design of new dyes, sensors, and optoelectronic materials with tailored characteristics. chim.it

Structure-Activity Relationships (SAR): Combining synthetic chemistry with computational studies can accelerate the development of potent bioactive compounds by providing insights into the structural features required for a specific biological activity.

A synergistic approach combining experimental and theoretical chemistry will be instrumental in advancing the field of indolizine chemistry.

Emerging Applications of Indolizine-Based Compounds

The unique structural and electronic properties of indolizines have led to their exploration in a wide range of applications beyond their traditional use in medicinal chemistry.

| Application Area | Description | Key Findings & Potential |

| Medicinal Chemistry | Indolizine scaffolds are "privileged structures" for developing compounds with a broad spectrum of biological activities. nih.gov | Derivatives have shown anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. nih.govbohrium.com Indolizine lactones, for instance, have been identified as promising anticancer agents. nih.gov |

| Materials Science | The fluorescent and π-conjugated nature of indolizines makes them attractive for use in optoelectronic devices. chim.it | They have been investigated as organic sensitizers for dye-sensitized solar cells and as components of photoresponsive materials. chim.it |

| Bioimaging & Sensing | The inherent fluorescence of many indolizine derivatives allows them to be used as bioprobes and sensors. chim.it | Applications include cell labeling, pH sensing, and the detection of biologically relevant species like lipid droplets and volatile organic compounds. chim.it Biotin-tagged indolizine scaffolds have been developed as versatile tools for biological studies. acs.org |

| Agriculture | The biological activity of indolizines extends to potential uses in agriculture. | Research is exploring their utility as novel agrochemicals. nih.govbohrium.com |

The versatility of the indolizine scaffold ensures that its applications will continue to expand as new derivatives with tailored properties are synthesized and investigated. The ongoing development of synthetic methodologies will undoubtedly fuel further explorations in these and other emerging fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-Methylindolizin-3-yl)methanamine, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as reductive amination of 2-methylindolizine-3-carbaldehyde or coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the methanamine group. Purification can be achieved via column chromatography (silica gel, gradient elution) or recrystallization. Purity optimization requires rigorous analytical validation using HPLC (≥95% purity) and NMR spectroscopy to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing (2-Methylindolizin-3-yl)methanamine?

- Methodology :

- 1H/13C NMR : Assign peaks to verify the indolizine core and methyl/amine substituents. Aromatic protons typically appear between δ 6.5–8.5 ppm, while the methanamine group shows signals near δ 3.0–4.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C10H12N2) with <2 ppm error .

- FTIR : Identify N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. How does the steric environment of the 2-methyl group influence the compound’s stability and reactivity?

- Methodology : Steric effects can be assessed via comparative kinetics (e.g., reaction rates with electrophiles) against non-methylated analogs. Computational tools (e.g., DFT calculations) evaluate steric hindrance using molecular volume analysis. Stability under varying pH/temperature can be tested via accelerated degradation studies monitored by HPLC .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the indolizine core or substituents?

- Methodology :

- Systematic Substituent Variation : Introduce functional groups (e.g., halogens, alkyl chains) at the 2-methyl or 3-methanamine positions.

- Biological Assays : Test derivatives in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies (IC50 determination).

- Computational Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., serotonin receptors) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with active-site residues).

- Free Energy Perturbation (FEP) : Quantify binding energy changes upon structural modifications .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls).

- Meta-Analysis : Pool data from multiple studies to identify trends, using statistical tools (e.g., ANOVA, principal component analysis).

- Purity Validation : Re-test compounds with conflicting results via LC-MS to rule out degradation or impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.